(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone
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Overview
Description
(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone is a chemical compound with the molecular formula C5H4ClN3OS. This compound is of interest due to its unique structure, which includes a pyrimidine ring substituted with a chlorine atom and an imino group bonded to a sulfur atom. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 2-chloropyrimidine with a suitable sulfur-containing reagent under controlled conditions. One common method is the reaction of 2-chloropyrimidine with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imino group to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted in solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imino group and sulfur atom can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-chloropyrimidine: Lacks the imino and sulfur functional groups, making it less versatile in certain reactions.
Pyrimidine-5-sulfonamide: Contains a sulfonamide group instead of the imino group, leading to different reactivity and applications.
(2-chloropyrimidin-5-yl)methylamine:
Uniqueness
(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both the imino and sulfur groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
CAS No. |
2743442-76-2 |
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Molecular Formula |
C5H6ClN3OS |
Molecular Weight |
191.64 g/mol |
IUPAC Name |
(2-chloropyrimidin-5-yl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C5H6ClN3OS/c1-11(7,10)4-2-8-5(6)9-3-4/h2-3,7H,1H3 |
InChI Key |
NOFOHDCTSNIXSB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CN=C(N=C1)Cl |
Purity |
95 |
Origin of Product |
United States |
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